Methyl 6-amino-1,3-benzodioxole-5-carboxylate
Overview
Description
“Methyl 6-amino-1,3-benzodioxole-5-carboxylate” is a chemical compound with the molecular formula C9H9NO4 . It is derived from benzodioxole, a heterocyclic organic compound. The compound is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 195.17 g/mol. The density of the compound is 1.386g/cm3, and it has a boiling point of 337.1ºC at 760mmHg .Scientific Research Applications
Synthesis and Preparation
- Formation and Preparation: Methyl 6-amino-1,3-benzodioxole-5-carboxylate is involved in the synthesis of various benzodioxole derivatives. For instance, 4,6-dimethoxy-1,3-benzodioxole-5-carboxylic acid was synthesized by oxidizing 4,6-dimethoxy-1,3-benzodioxole-5-aldehyde. This process demonstrates the compound's utility in creating benzodioxolecarboxylic acids, a significant class of chemicals with various applications (Daliacker, Mues, & Kim, 1978).
Chemo-Functional Compounds
- Fluorescent Response to Transformations: this compound has been used to create bi-functional compounds designed as artificial β-amino acid homologues. These compounds exhibit non-fluorescence but yield fluorescent products in various chemical reactions such as thiol coupling and photo-activated transformations. This property is significant for developing chemo-functional compounds in scientific research (Nishida, Suzuki, Ohguro, & Kobayashi, 2005).
Antitumor Activity
- Evaluation in Antitumor Studies: A series of 1,3-benzodioxole derivatives, including those related to this compound, were synthesized and evaluated for antitumor activity. These studies indicate that certain derivatives possess significant growth inhibitory activity on various human tumor cell lines, highlighting the compound's potential in developing antitumor agents (Micale, Zappalà, & Grasso, 2002).
Safety and Hazards
The safety information for “Methyl 6-amino-1,3-benzodioxole-5-carboxylate” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302+H312+H332;H315;H319;H335, and the precautionary statements include P271;P260;P280 .
properties
IUPAC Name |
methyl 6-amino-1,3-benzodioxole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-12-9(11)5-2-7-8(3-6(5)10)14-4-13-7/h2-3H,4,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWUYJUHIZEMFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1N)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30961059 | |
Record name | Methyl 6-amino-2H-1,3-benzodioxole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30961059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40680-63-5 | |
Record name | NSC155253 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155253 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 6-amino-2H-1,3-benzodioxole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30961059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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